![molecular formula C22H15ClFN3O3 B11316081 N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11316081.png)

N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

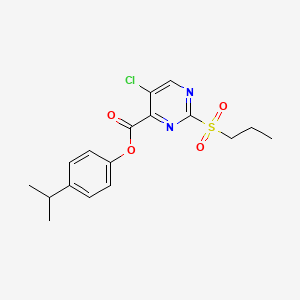

N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, an oxadiazole moiety, and a phenoxyacetamide group, which collectively contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-chloro-2-fluoroaniline: This intermediate can be synthesized by the halogenation of aniline derivatives.

Formation of 3-phenyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles.

Coupling Reaction: The final step involves the coupling of 3-chloro-2-fluoroaniline with 3-phenyl-1,2,4-oxadiazole in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Chlor-2-fluorphenyl)-2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Chlor- und Fluorgruppen am Phenylring können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol für nukleophile Substitution.

Hauptsächlich gebildete Produkte

Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(3-Chlor-2-fluorphenyl)-2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle oder Antikrebsaktivitäten.

Medizin: Studiert auf seine potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung.

Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Chlor-2-fluorphenyl)-2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Das Vorhandensein der Oxadiazol-Einheit ist besonders bedeutsam, da sie durch Wasserstoffbrückenbindung und hydrophobe Wechselwirkungen mit biologischen Makromolekülen interagieren kann.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole moiety is particularly significant, as it can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3-Chlor-2-fluorphenyl)-2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamid: kann mit anderen Verbindungen verglichen werden, die Oxadiazol-Einheiten enthalten, wie zum Beispiel:

Einzigartigkeit

Die Einzigartigkeit von N-(3-Chlor-2-fluorphenyl)-2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C22H15ClFN3O3 |

|---|---|

Molekulargewicht |

423.8 g/mol |

IUPAC-Name |

N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |

InChI |

InChI=1S/C22H15ClFN3O3/c23-17-7-4-8-18(20(17)24)25-19(28)13-29-16-11-9-15(10-12-16)22-26-21(27-30-22)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,28) |

InChI-Schlüssel |

FPDNUFKZDOHQOR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C(=CC=C4)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

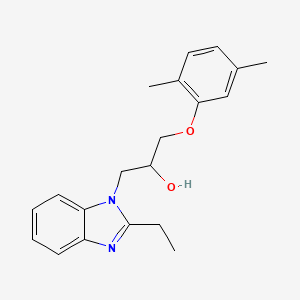

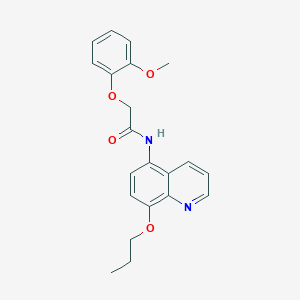

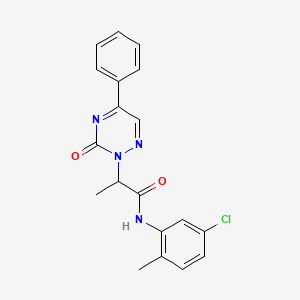

![8,9-Dimethyl-2-(4-methylphenyl)-7-(4-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316001.png)

![N-(3,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316005.png)

![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11316009.png)

![2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316023.png)

![N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11316028.png)

![2-(2,6-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11316040.png)

![2-(4-Chloro-3-methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11316055.png)

![N-(2,4-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316067.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316079.png)

![N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11316089.png)